1-Methylisoquinoline-6-carbonitrile

Physicochemical profiling Lipophilicity Drug-likeness optimization

Procurement challenge: Sourcing the correct methyl-cyano-isoquinoline regioisomer is critical, as positional variants yield divergent reactivity and assay outcomes. This compound is the exact 1-methyl,6-carbonitrile isomer. - **Regiochemically pure (≥98%)**: Prevents mis-assigned SAR from isomer contamination. - **Synthetic versatility**: 6-CN handles hydrolysis, reduction, or cycloaddition; 1-CH3 enables Reissert-type domino cyclizations. - **Physicochemical control**: LogP ~2.41, zero rotatable bonds, TPSA 36.7 - ideal for CNS or flat binding pockets.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
Cat. No. B11916769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylisoquinoline-6-carbonitrile
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1C=CC(=C2)C#N
InChIInChI=1S/C11H8N2/c1-8-11-3-2-9(7-12)6-10(11)4-5-13-8/h2-6H,1H3
InChIKeyNZKQIWSNMRQOAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylisoquinoline-6-carbonitrile: Chemical Identity and Physicochemical Profile


1-Methylisoquinoline-6-carbonitrile (CAS 1416713-90-0) is a bicyclic nitrogen-containing heterocyclic building block with molecular formula C₁₁H₈N₂ and molecular weight 168.19 g/mol . It features an isoquinoline core bearing a methyl substituent at the 1-position and a nitrile (–C≡N) group at the 6-position. The compound is offered by multiple reputable chemical suppliers at ≥98% purity for research and further manufacturing use . Its computed LogP of approximately 2.41 indicates moderate lipophilicity, positioning it between the less lipophilic parent 6-cyanoisoquinoline (LogP ≈ 2.11) and more lipophilic 1-methylisoquinoline (LogP ≈ 2.55) [1]. The nitrile group serves as a versatile synthetic handle for transformations to amines, carboxylic acids, tetrazoles, and heterocycles, while the 1-methyl group modulates both electronic properties and participation in Reissert-type and domino cyclization chemistries [2].

Why 1-Methylisoquinoline-6-carbonitrile Cannot Be Substituted with Positional Isomers


Isoquinoline building blocks with identical molecular formulae (C₁₁H₈N₂, MW 168.19) can differ fundamentally in their synthetic utility and physicochemical profile depending on the precise ring positions of the methyl and nitrile substituents . The 6-carbonitrile regioisomer places the electron-withdrawing –CN group at a position that influences the electronic character of the bicyclic ring differently than the 5-, 7-, or 8-carbonitrile isomers, with direct consequences for cross-coupling site selectivity, cyclization regiochemistry, and dipole moment . Furthermore, the 1-methyl group is not a passive spectator: it activates the adjacent C=N bond toward nucleophilic addition and enables participation in Reissert-type and domino cyclization chemistries that are inaccessible to the 1-unsubstituted or 1-H analogs [1][2]. Procurement specialists and medicinal chemists must therefore specify the exact regioisomer (1-methyl, 6-carbonitrile) rather than assuming functional interchangeability with other methyl-cyano-isoquinoline positional variants or with 6-cyanoisoquinoline lacking the 1-methyl group.

Quantitative Differentiation Against Structural Analogs


Lipophilicity Advantage Over Unsubstituted Parent Compound

1-Methylisoquinoline-6-carbonitrile exhibits a computed LogP of 2.4149, representing a +0.31 LogP unit increase relative to the unsubstituted parent 6-cyanoisoquinoline (LogP = 2.10648) . This increment is attributable to the addition of a single methyl group at the 1-position of the isoquinoline core, which adds hydrophobic surface area without introducing additional hydrogen bond donors or acceptors (HBD = 0, HBA = 2 for both compounds) . The TPSA remains unchanged at 36.68 Ų, indicating that the lipophilicity gain is achieved without sacrificing polar surface area . The target compound's LogP also falls below that of 1-methylisoquinoline (LogP ≈ 2.55, ALOGPS), reflecting the polarity contribution of the 6-nitrile group [1].

Physicochemical profiling Lipophilicity Drug-likeness optimization

Reactivity Differentiation in Domino Cyclization

The 1-methyl substituent on the isoquinoline core is mechanistically essential for participation in domino cyclization reactions with N-(cyanomethyl)isoquinolinium salt intermediates. In a study by Dotsenko et al. (2018), N-(cyanomethyl)-1-methylisoquinolinium salts underwent base-mediated domino transformations with salicylic aldehydes to yield complex chromeno[2',3':4,5]imidazo[2,1-a]isoquinoline pentacyclic frameworks [1]. The 1-methyl group stabilizes the isoquinolinium intermediate and directs regioselectivity in the subsequent cyclization steps. In contrast, 1-unsubstituted isoquinolinium analogs would lack this stabilization and may follow different reaction pathways or give lower yields. Additionally, in Michael-type additions with arylidenesulfonylacetonitriles, 1-methylisoquinoline reacts to give benzo[a]quinolizine products 6a–c, while the corresponding reaction with isoquinolin-1-yl-acetonitrile yields structurally distinct products 7a–c, demonstrating that the 1-substituent identity (methyl vs. cyanomethyl) directly governs the reaction outcome [2].

Organic synthesis methodology Domino reactions Fused heterocycle construction

Conformational Rigidity Versus Flexible Analogs

According to vendor-supplied computed physicochemical data, 1-Methylisoquinoline-6-carbonitrile possesses zero rotatable bonds, reflecting its fully aromatic bicyclic core with a directly attached nitrile and methyl group . This contrasts with 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (MW 172.23, CAS 1390725-96-8), which contains a partially saturated ring introducing conformational flexibility, and with 1-amino-3-methylisoquinoline-4-carbonitrile (CAS 161468-33-3, LogP 1.93), which has lower lipophilicity and different hydrogen-bonding capacity . The fully aromatic scaffold of 1-methylisoquinoline-6-carbonitrile provides maximal planarity and conformational restriction—properties that can enhance binding selectivity for flat, aromatic binding pockets in target proteins while reducing entropic penalties upon binding compared to flexible tetrahydro analogs .

Conformational restriction Lead-likeness Entropic binding optimization

Electronic Property Variation Across Regioisomers

Among the methyl-cyano-isoquinoline positional isomers sharing the formula C₁₁H₈N₂, the 1-methyl-6-carbonitrile substitution pattern places the electron-withdrawing nitrile group at the 6-position of the isoquinoline ring—a site that is conjugated with the pyridine ring nitrogen via the benzene ring . In contrast, 1-methylisoquinoline-8-carbonitrile (CAS not specified) places the –CN group at the peri position relative to the 1-methyl group, creating steric congestion and altering the local dipole, while 4-methylisoquinoline-5-carbonitrile (CAS 1337880-71-3, XLogP = 2.2) places the methyl at the 4-position and nitrile at the 5-position, resulting in a lower computed LogP . The 6-carbonitrile position in the target compound provides a balance of electronic withdrawal and steric accessibility that differs qualitatively from the 5-, 7-, or 8-substituted regioisomers, with implications for Pd-catalyzed cross-coupling site selectivity and metabolic soft-spot identification .

Regioselective synthesis Electronic effects Structure-property relationships

High-Confidence Research and Industrial Applications


Lead Optimization Requiring Balanced Lipophilicity and Rigidity

For drug discovery programs where target engagement demands a rigid, planar aromatic scaffold with moderate lipophilicity (LogP ~2.4), 1-methylisoquinoline-6-carbonitrile provides an attractive core. Its LogP is ~0.31 units higher than 6-cyanoisoquinoline (LogP 2.11) and ~0.14 units lower than 1-methylisoquinoline (LogP 2.55), occupying an intermediate lipophilicity window suitable for CNS or intracellular targets without excessive hydrophobicity [1]. The zero rotatable bonds maximize conformational pre-organization, potentially reducing entropic penalties upon binding to flat, aromatic pockets such as kinase ATP-binding sites or GPCR orthosteric clefts. The nitrile group at the 6-position serves both as a hydrogen-bond acceptor and as a synthetic handle for late-stage diversification to amides, amines, or tetrazoles for SAR exploration .

Domino Cyclization for Fused Pentacyclic Heterocycles

Research groups focused on constructing architecturally complex polycyclic heterocycles can exploit the 1-methyl group of this compound to form N-(cyanomethyl)isoquinolinium salt intermediates that undergo base-mediated domino reactions with salicylic aldehydes, yielding chromeno[2',3':4,5]imidazo[2,1-a]isoquinoline pentacyclic frameworks . This domino approach enables rapid complexity generation from a relatively simple building block. The 6-carbonitrile group remains available for orthogonal functionalization, allowing further diversification of the pentacyclic product scaffold. This application is specifically enabled by the 1-methyl substituent; 1-H or alternative 1-substituted isoquinolines would not generate the same reactive isoquinolinium intermediate class.

Building Block for Parallel Library Synthesis

Procurement teams sourcing isoquinoline building blocks for parallel library synthesis should specify 1-methylisoquinoline-6-carbonitrile (CAS 1416713-90-0) rather than accepting positional isomer substitutes (e.g., 1-methyl-8-carbonitrile or 4-methyl-6-carbonitrile variants). Different regioisomers yield divergent cross-coupling outcomes, metabolic stability profiles, and target binding conformations . The compound is commercially available at ≥98% purity from multiple vendors [1], supporting reproducible SAR campaigns. The 6-nitrile position is amenable to further transformation via hydrolysis (→ carboxylic acid), reduction (→ aminomethyl), or cycloaddition (→ tetrazole), making it a versatile entry point for generating focused libraries with systematic variation at the 6-position vector.

Drug-Likeness Benchmarking in Computational Modeling

Computational chemists and cheminformaticians can use 1-methylisoquinoline-6-carbonitrile as a reference compound for benchmarking drug-likeness algorithms and QSAR models within the isoquinoline chemical space. Its physicochemical descriptor set—MW 168.19, LogP 2.41, TPSA 36.68, HBA 2, HBD 0, RotB 0, fully aromatic—is well-defined and vendor-documented . This compound serves as a representative of the 'lead-like' isoquinoline chemical space, contrasting with more flexible tetrahydro analogs (RotB ≥ 1) and more polar amino-substituted variants (LogP ~1.93, HBD ≥ 1). Its intermediate LogP and zero HBD count make it a useful control compound in permeability and metabolic stability assays when profiling isoquinoline-derived compound libraries .

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